molecular formula C12H18N2O3 B3223610 tert-Butyl (4-(2-hydroxyethyl)pyridin-2-yl)carbamate CAS No. 1220627-15-5

tert-Butyl (4-(2-hydroxyethyl)pyridin-2-yl)carbamate

Cat. No.: B3223610
CAS No.: 1220627-15-5
M. Wt: 238.28 g/mol
InChI Key: ZFPZSDRSZRSVMV-UHFFFAOYSA-N
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Description

tert-Butyl (4-(2-hydroxyethyl)pyridin-2-yl)carbamate (CAS No. 1220627-15-5) is a pyridine-derived carbamate compound featuring a tert-butoxycarbonyl (Boc) protective group and a 2-hydroxyethyl substituent at the 4-position of the pyridine ring. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules . Its synthesis typically involves the reaction of 4-(2-hydroxyethyl)pyridin-2-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, a method analogous to the preparation of tert-butyl (4-methylpyridin-2-yl)carbamate (93% yield) described in .

This structural feature also allows for further functionalization, such as esterification or etherification, making it versatile in multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[4-(2-hydroxyethyl)pyridin-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-8-9(5-7-15)4-6-13-10/h4,6,8,15H,5,7H2,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPZSDRSZRSVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729227
Record name tert-Butyl [4-(2-hydroxyethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220627-15-5
Record name tert-Butyl [4-(2-hydroxyethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(2-hydroxyethyl)pyridin-2-yl)carbamate typically involves the reaction of 4-(2-hydroxyethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the Reformatsky-type reaction, which is known for its safety and scalability. This method allows for the efficient production of this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(2-hydroxyethyl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the pyridine ring can produce piperidine derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl (4-(2-hydroxyethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Notable Properties Source
tert-Butyl (4-(2-hydroxyethyl)pyridin-2-yl)carbamate 2-hydroxyethyl 238.28 Not reported Hydrophilic, polar; enables H-bonding
tert-Butyl (4-methylpyridin-2-yl)carbamate Methyl 208.26 125 High crystallinity; 93% synthesis yield
tert-Butyl (4-iodopyridin-2-yl)carbamate Iodo 333.14 Not reported Halogenated; useful in cross-coupling
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Fluoro, hydroxy, methyl 257.26 Not reported Pyrimidine core; potential bioactivity
tert-Butyl (2-chloropyrimidin-4-yl)carbamate Chloro 229.66 Not reported Pyrimidine derivative; reactive site

Key Observations :

  • Hydrophilicity : The hydroxyethyl group in the target compound increases polarity compared to methyl or halogen substituents, likely enhancing aqueous solubility .
  • Synthetic Utility : Halogenated analogs (e.g., iodo, chloro) are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the hydroxyethyl group offers a site for further derivatization .
  • Crystallinity : tert-Butyl (4-methylpyridin-2-yl)carbamate forms dimers via N–H···N hydrogen bonds, as shown in its crystal structure . The hydroxyethyl group in the target compound may promote alternative H-bonding networks, though crystallographic data is currently lacking.

Biological Activity

tert-Butyl (4-(2-hydroxyethyl)pyridin-2-yl)carbamate is a compound with a unique structural composition that includes a tert-butyl group, a pyridine ring, and a hydroxyethyl group. This specific arrangement contributes to its diverse biological activities, particularly in medicinal chemistry and organic synthesis. The molecular formula is C12H18N2O3C_{12}H_{18}N_{2}O_{3} with a molecular weight of approximately 238.28 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The hydroxyethyl group enhances the compound's solubility and bioavailability, making it a potential candidate for therapeutic applications. It modulates the activity of specific molecular targets, leading to various biological effects such as enzyme inhibition and receptor modulation.

Biological Activity Overview

Research has indicated that this compound can influence several biological processes:

  • Enzyme Interaction : It has been shown to bind to specific enzymes, altering their activity and potentially leading to therapeutic effects.
  • Receptor Modulation : The compound's structure allows it to interact with receptors, which may result in various physiological responses.

Comparative Analysis with Similar Compounds

The compound shares structural similarities with other carbamates, which also exhibit biological activity. The following table summarizes some structurally similar compounds along with their similarity indices:

Compound NameSimilarity Index
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate0.92
tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate0.89
tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate0.92
tert-Butyl (5-formylpyridin-2-yl)carbamate0.89
tert-Butyl (4-formylpyridin-2-yl)carbamate0.87

This table illustrates how the unique combination of functional groups in this compound enhances its chemical reactivity and biological activity compared to similar compounds.

Case Studies and Research Findings

A variety of studies have explored the biological effects of this compound:

  • Neuroprotective Effects : In vitro studies have suggested that compounds similar to this compound exhibit protective effects against neurodegenerative conditions by reducing oxidative stress markers such as TNF-α and free radicals .
  • Inhibition of Amyloid Aggregation : Some research indicates that related compounds can inhibit amyloid beta peptide aggregation, which is significant in the context of Alzheimer's disease therapy .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of these compounds reveal that their efficacy may be influenced by their bioavailability in target tissues, highlighting the importance of structural modifications for enhanced therapeutic outcomes.

Q & A

Basic: What are the common synthetic routes for tert-Butyl (4-(2-hydroxyethyl)pyridin-2-yl)carbamate, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves reacting a pyridine derivative (e.g., 4-(2-hydroxyethyl)pyridin-2-amine) with tert-butyl chloroformate in the presence of a base such as triethylamine or sodium carbonate. Optimization includes:

  • Solvent selection: Dichloromethane (DCM) or dimethylformamide (DMF) are commonly used due to their compatibility with carbamate formation .
  • Temperature control: Room temperature or mild heating (40–60°C) minimizes side reactions .
  • Stoichiometry: A 1.2–1.5 molar excess of tert-butyl chloroformate ensures complete conversion .
    Yield improvements (>80%) are achievable via slow addition of reagents and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Advanced: How can mechanistic studies be designed to elucidate reaction pathways in the synthesis of this compound?

Answer:
Mechanistic insights require:

  • Isotopic labeling: Use ¹⁵N-labeled pyridine derivatives to track amine reactivity during carbamate formation .
  • Kinetic studies: Monitor reaction progress via in-situ NMR or HPLC to identify rate-determining steps .
  • Computational modeling: Density Functional Theory (DFT) can predict transition states and intermediates, validated by experimental data .
  • Quenching experiments: Trap reactive intermediates (e.g., isocyanates) with nucleophiles like methanol .

Basic: What analytical techniques are recommended for characterizing the structural purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry (e.g., pyridine substitution pattern) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
  • X-ray crystallography: Single-crystal analysis with SHELX software (SHELXL for refinement) resolves absolute configuration .
  • Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular weight .

Advanced: How can researchers resolve contradictions in reported crystallographic data for derivatives of this compound?

Answer:
Contradictions often arise from:

  • Disorder in crystal packing: Refine using SHELXL’s PART and SUMP instructions to model disordered regions .
  • Twinned crystals: Apply twin-law refinement (e.g., BASF parameter in SHELXL) .
  • Validation tools: Use checkCIF/PLATON to identify geometric outliers .
    Cross-validation with spectroscopic data (e.g., NOESY for spatial proximity) ensures consistency .

Biological: What in vitro assays are suitable for evaluating the enzyme inhibition activity of this compound?

Answer:

  • Fluorogenic assays: Use substrates like 4-methylumbelliferyl derivatives to measure real-time inhibition of target enzymes (e.g., kinases) .
  • IC₅₀ determination: Dose-response curves with 8–10 concentration points (logarithmic scale) and triplicate measurements .
  • Competitive binding studies: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities .
  • Control inhibitors: Include reference compounds (e.g., staurosporine for kinases) to validate assay robustness .

Stability: What are the key factors affecting the stability of this compound during storage, and how can degradation be mitigated?

Answer:
Critical factors include:

  • Moisture: Hydrolysis of the carbamate group occurs in humid conditions. Store under desiccant (silica gel) at −20°C .
  • Light sensitivity: UV exposure causes photodegradation. Use amber vials and store in the dark .
  • Oxidation: Dissolve in degassed solvents (e.g., THF) and purge vials with inert gas .
    Decomposition products (e.g., tert-butanol, CO₂) can be monitored via TGA or headspace GC-MS .

Data Analysis: How should researchers interpret conflicting spectroscopic data from different synthesis batches?

Answer:

  • Impurity profiling: Use 2D NMR (COSY, HSQC) to identify byproducts (e.g., unreacted amine or hydrolyzed carbamate) .
  • Batch comparison: Statistical analysis (PCA) of HPLC retention times and peak areas highlights variability .
  • Mass spectrometry imaging (MSI): Locate heterogeneous impurities in solid samples .
  • Reaction monitoring: In-line FTIR or Raman spectroscopy detects intermediate species causing variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl (4-(2-hydroxyethyl)pyridin-2-yl)carbamate

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